

Unveiling the Potential of Chandrananimycin B: A Comparative Guide to Marine-Derived Antibiotics

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Compound of Interest		
Compound Name:	Chandrananimycin B	
Cat. No.:	B15159670	Get Quote

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A deep dive into the comparative efficacy and mechanisms of **Chandrananimycin B** and other prominent marine-derived antibiotics reveals a promising landscape for novel drug discovery. This guide offers researchers, scientists, and drug development professionals a comprehensive overview of their performance, supported by experimental data, detailed protocols, and pathway visualizations.

The world's oceans harbor a vast and largely untapped reservoir of unique chemical entities with significant therapeutic potential. Among these, marine-derived antibiotics have emerged as a critical area of research in the face of rising antimicrobial resistance. This guide provides a detailed comparison of **Chandrananimycin B**, a promising phenoxazinone antibiotic, with other notable marine-derived compounds: the clinically utilized Actinomycin D, and the investigational agents Salinisporamide A (Marizomib), Bryostatin 1, and Trabectedin.

At a Glance: Comparative Bioactivity of Marine Antibiotics

To facilitate a clear comparison of the bioactivity of these marine-derived compounds, the following tables summarize their antimicrobial and anticancer activities.

Table 1: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC in μg/mL)



Antibiotic	Gram-Positive Bacteria	Gram-Negative Bacteria	Fungi
Chandrananimycin B (and related compounds)	Bacillus subtilis: Inhibition zone of 23 mm (for a related compound)[1]	Escherichia coli: Inactive[1]	Candida sp.: 80 (active fraction)[1]
Actinomycin D	Staphylococcus aureus (MRSA): 1.0[2]	Escherichia coli: 1.0[3]	Candida albicans: 50[3]
Salinisporamide A (Marizomib)	Not typically evaluated for direct antimicrobial activity	Not typically evaluated for direct antimicrobial activity	Not typically evaluated for direct antimicrobial activity
Bryostatin 1	Not typically evaluated for direct antimicrobial activity	Not typically evaluated for direct antimicrobial activity	Not typically evaluated for direct antimicrobial activity
Trabectedin	Not typically evaluated for direct antimicrobial activity	Not typically evaluated for direct antimicrobial activity	Not typically evaluated for direct antimicrobial activity

Table 2: Anticancer Activity (Half-maximal Inhibitory Concentration - IC50)



Antibiotic	Cancer Cell Line(s)	IC50 Value(s)
Chandrananimycin B (and related compounds)	Various human cancer cell lines (for questiomycins and chandrananimycins)	IC70 down to 1.4 μg/mL[1]
HUVEC (Chandrananimycin E)	GI50: 35.3 μM[4]	
HeLa (Chandrananimycin E)	CC50: 56.9 μM[4]	
Actinomycin D	MCF-7, K562, A549	0.8–1.8 nM (for Actinomycin X2)[5]
A2780	0.0017 μM[6]	
A549	0.000201 μM[6]	_
PC3	0.000276 μM[6]	_
Salinisporamide A (Marizomib)	HCT-116	11 ng/mL[1]
NCI 60-cell line panel	Mean GI50 < 10 nM[1]	
U-251	~52 nM[7]	
D-54	~20 nM[7]	_
Bryostatin 1	Various leukemia, lymphoma, glioma, ovarian, and breast cancer cell lines	Potent inhibition of proliferation[8][9]
Trabectedin	Hewga-CCS, Senju-CCS, SU-CCS1, MP-CCS-SY, KAS	0.30 - 0.87 nmol/L[10]
NCI-H295R	0.15 nM[11]	

Delving Deeper: Mechanisms of Action and Signaling Pathways

The therapeutic effects of these marine antibiotics are underpinned by their distinct mechanisms of action, targeting fundamental cellular processes.

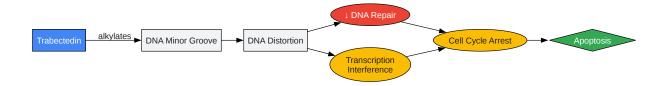


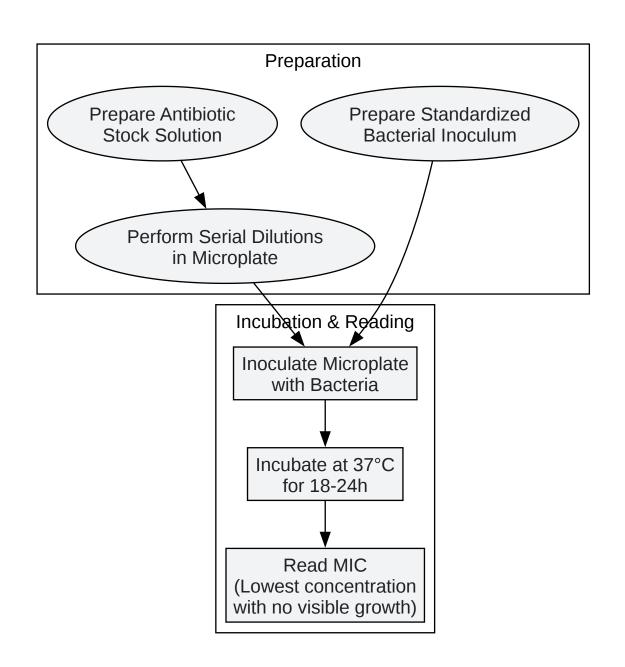
Chandrananimycin B: A Phenoxazinone with Potential

Chandrananimycin B belongs to the phenoxazinone class of antibiotics. While its specific molecular targets are still under investigation, compounds of this class are known to induce cell death through the generation of reactive oxygen species (ROS) and the depolarization of the mitochondrial membrane, ultimately leading to apoptosis.

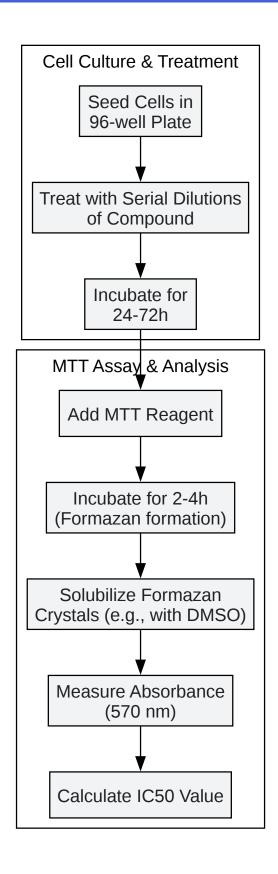












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